2-Methylbutyl isobutyrate

Description

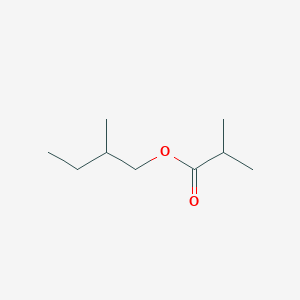

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-8(4)6-11-9(10)7(2)3/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAXUBMIVRZGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862946 | |

| Record name | 2-Methylbutyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-69-4 | |

| Record name | 2-Methylbutyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbutyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC67Z9233Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of 2-Methylbutyl isobutyrate?

An In-depth Technical Guide to the Chemical Properties of 2-Methylbutyl Isobutyrate

This guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 2445-69-4), tailored for researchers, scientists, and professionals in drug development. It includes key physicochemical data, detailed experimental protocols for its characterization, and an outline of its chemical reactivity.

Chemical Identity and Physical Properties

This compound, also known as 2-methylbutyl 2-methylpropanoate, is a carboxylic ester recognized for its characteristic fruity and herbaceous aroma.[1][2] It is found naturally in organisms such as Humulus lupulus (hops).[1]

Structure and Nomenclature

-

IUPAC Name: 2-methylbutyl 2-methylpropanoate[1]

-

Synonyms: 2-Methylbutyl 2-methylpropionate, Isobutyric acid 2-methylbutyl ester[]

-

CAS Number: 2445-69-4[1]

-

Molecular Formula: C₉H₁₈O₂[1]

-

Molecular Weight: 158.24 g/mol [1]

-

Chemical Structure:

Physicochemical Data

The quantitative physical and chemical properties of this compound are summarized in Table 1. This data is essential for its handling, formulation, and quality control.

| Property | Value | Reference(s) |

| Appearance | Colorless, clear liquid | [2][] |

| Odor | Herbaceous, fruity, sweet | [2] |

| Boiling Point | 167 - 170 °C | [1][2] |

| Specific Gravity | 0.856 - 0.862 @ 25 °C | [2][4] |

| Refractive Index (n_D) | 1.405 - 1.413 @ 20 °C | [2][4] |

| Flash Point | 50 °C (122 °F) | [2][4] |

| Solubility | Insoluble in water; Soluble in alcohol, oils | [2] |

| Purity (by GLC) | ≥ 95% | [] |

| Vapor Pressure | (Not specified) | |

| XLogP3-AA | 2.8 | [1] |

Spectroscopic and Chromatographic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound. While detailed, fully assigned spectra are not publicly available, this section outlines the expected characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the 2-methylbutyl and isobutyrate moieties. Key expected signals include:

-

A doublet for the two methyl groups of the isobutyrate moiety.

-

A septet for the single proton of the isobutyrate moiety.

-

A doublet for the O-CH₂ protons of the 2-methylbutyl group.

-

Multiplets for the other protons in the 2-methylbutyl chain.

-

Doublets and a triplet for the terminal methyl groups of the 2-methylbutyl chain.

-

-

¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule. Expected chemical shifts include a downfield signal for the carbonyl carbon (~177 ppm), a signal for the O-CH₂ carbon (~70 ppm), and a series of signals in the aliphatic region for the remaining carbons.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, the key characteristic absorption bands are:

-

C=O Stretch: A strong, sharp absorption band in the region of 1750–1735 cm⁻¹, characteristic of a saturated aliphatic ester.[5]

-

C-O Stretch: A strong absorption in the 1300–1000 cm⁻¹ region.[5]

-

C-H Stretch: Absorptions in the 3000–2850 cm⁻¹ region from the alkyl C-H bonds.[5]

Mass Spectrometry (MS)

Mass spectrometry data from GC-MS analysis shows characteristic fragmentation patterns. The electron ionization (EI) mass spectrum displays a base peak at m/z 43 and significant fragments at m/z 71 and 70, which are indicative of the isobutyryl group and the 2-methylbutyl group, respectively.[1]

| Analysis Type | Key Data Points / Expected Characteristics | Reference(s) |

| ¹H NMR | Predicted signals for isobutyrate and 2-methylbutyl groups. | [6][7] |

| ¹³C NMR | 9 distinct signals expected. Carbonyl carbon signal ~177 ppm. | [1][8] |

| IR | Strong C=O stretch at ~1735 cm⁻¹; Strong C-O stretch at ~1200-1100 cm⁻¹; C-H stretches at ~2900 cm⁻¹. | [5] |

| GC-MS (EI) | Base Peak: m/z 43. Other Major Fragments: m/z 71, 70, 41, 55. | [1] |

| GC Kovats RI | Standard non-polar: ~989 - 1004; Standard polar: ~1185 - 1203. | [1] |

Chemical Reactivity and Stability

As a carboxylic ester, the primary chemical reactivity of this compound involves nucleophilic acyl substitution, particularly hydrolysis.

Hydrolysis

Esters can be hydrolyzed under either acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a strong acid (e.g., H₂SO₄ or HCl) in the presence of excess water, yielding 2-methylbutan-1-ol and isobutyric acid.[4]

-

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with a strong base (e.g., NaOH), producing 2-methylbutan-1-ol and the corresponding carboxylate salt (sodium isobutyrate).[4] This is the preferred laboratory method for ester cleavage due to its irreversibility and ease of product separation.

Stability and Hazards

This compound is a flammable liquid and vapor.[1] It should be stored in a tightly closed container in a dry, well-ventilated area, away from heat, sparks, and open flames. According to GHS classifications, it is categorized as a Flammable Liquid (Category 3).[1]

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

This micro method is suitable for determining the boiling point with a small sample volume.

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., fusion tube), capillary tube (sealed at one end), heating oil (mineral oil or silicone oil), burner or hot plate.

-

Procedure:

-

Fill the Thiele tube with heating oil to a level above the side-arm.

-

Add 0.5-1 mL of this compound to the small test tube.

-

Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube, immersing the sample and thermometer bulb in the oil.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end.

-

When a rapid and continuous stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

-

Determination of Specific Gravity (Pycnometer Method)

A pycnometer (specific gravity bottle) is used for precise determination of density and specific gravity.

-

Apparatus: Pycnometer (e.g., 10 mL), analytical balance, constant temperature water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately (W_empty).

-

Fill the pycnometer with distilled water and place it in a water bath set to the desired temperature (e.g., 25.0 °C) until it equilibrates. Adjust the water level precisely to the pycnometer's calibration mark.

-

Dry the exterior of the pycnometer and weigh it accurately (W_water).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, equilibrate at the same temperature, adjust the volume, dry the exterior, and weigh it accurately (W_sample).

-

Calculate the specific gravity using the formula: Specific Gravity @ 25°C = (W_sample - W_empty) / (W_water - W_empty)

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through the substance and is a key purity indicator.

-

Apparatus: Abbe refractometer with a circulating water bath for temperature control (e.g., 20.0 °C) and a light source (sodium D-line, 589 nm).

-

Procedure:

-

Ensure the refractometer is calibrated using a standard of known refractive index.

-

Set the circulating water bath to 20.0 °C and allow the refractometer prisms to equilibrate.

-

Open the prisms and clean them with a soft tissue and an appropriate solvent (e.g., ethanol (B145695) or acetone), then allow them to dry completely.

-

Place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly.

-

Adjust the light source and look through the eyepiece. Rotate the adjustment knob until the field of view is split into a light and a dark section.

-

Turn the compensator knob to eliminate any color fringe and sharpen the dividing line.

-

Align the sharp dividing line exactly with the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Purity Analysis by Gas-Liquid Chromatography (GLC)

GLC is the standard method for determining the purity of volatile compounds like esters.

-

Apparatus: Gas chromatograph with a Flame Ionization Detector (FID), capillary column (e.g., nonpolar or medium-polarity like DB-5 or HP-INNOWax), injector, data acquisition system.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrument Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 230 °C).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity (%) = (Area of this compound peak / Total Area of all peaks) x 100

-

Visualization of Characterization Workflow

The logical flow for the comprehensive characterization of a chemical substance like this compound can be visualized. This process starts with the pure sample and branches into the determination of its identity, physical properties, and chemical behavior.

Caption: Workflow for the characterization of this compound.

References

- 1. This compound | C9H18O2 | CID 97883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 4. 2-methyl butyl isobutyrate, 2445-69-4 [thegoodscentscompany.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. magritek.com [magritek.com]

- 8. hmdb.ca [hmdb.ca]

The Ubiquitous Yet Understated Presence of 2-Methylbutyl Isobutyrate in the Plant Kingdom

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Methylbutyl isobutyrate, a branched-chain ester recognized for its characteristic fruity and apple-like aroma, is a naturally occurring volatile organic compound found in a diverse array of plant species. While its primary role in plants is associated with defense mechanisms and attracting pollinators, its potential applications in the pharmaceutical and nutraceutical industries are beginning to be explored. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its biosynthesis, quantification, and the experimental protocols for its study.

Natural Occurrence and Quantitative Data

This compound has been identified as a significant component of the essential oils and volatile profiles of several plant species. The concentration of this ester can vary considerably depending on the plant species, the part of the plant analyzed, and the stage of development. A summary of its quantitative occurrence is presented in Table 1.

| Plant Species | Plant Part | Concentration (% of total volatiles/essential oil) | Reference(s) |

| Eriocephalus punctulatus (Cape Chamomile) | Herb | 21.2% | [1] |

| Anthemis nobilis (Roman Chamomile) | Flowers | 3.47% - 10% | [2][3] |

| Musa acuminata 'Fenjiao' (Banana) | Fruit (fully ripened) | 5.71% | [4] |

| Humulus lupulus (Hops) | Oil | up to 44,000 mg/kg | [5] |

| Musa acuminata Colla cv. Cavendish (Banana) | Essence | Present (unquantified percentage) | [6] |

Table 1: Quantitative Occurrence of this compound in Various Plants.

Biosynthesis of this compound

The biosynthesis of this compound in plants is intrinsically linked to the catabolism of the branched-chain amino acid, L-isoleucine. The pathway involves a series of enzymatic reactions that ultimately produce the two precursors of the ester: 2-methylbutanol and isobutyryl-CoA. The final step is catalyzed by an alcohol acyltransferase (AAT).

A simplified representation of this biosynthetic pathway is illustrated below:

References

Spectroscopic Profile of 2-Methylbutyl Isobutyrate: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-methylbutyl isobutyrate, complete with detailed experimental protocols and workflow visualizations.

This technical guide provides a comprehensive overview of the spectroscopic data for the flavor and fragrance compound, this compound (CAS No. 2445-69-4). The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural features through NMR, IR, and MS analysis. This document presents a compilation of experimental mass spectrometry data and predicted NMR and IR data, alongside detailed protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables. It is important to note that while the mass spectrometry data is derived from experimental sources, the ¹H and ¹³C NMR and IR data are predicted values due to the limited availability of public experimental spectra for this specific compound. These predictions are based on computational models and provide a reliable estimation of the expected spectral features.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.89 | d | 2H | -O-CH₂ -CH(CH₃)CH₂CH₃ |

| ~2.53 | septet | 1H | -C(=O)-CH (CH₃)₂ |

| ~1.74 | m | 1H | -O-CH₂-CH (CH₃)CH₂CH₃ |

| ~1.39 | m | 2H | -O-CH₂-CH(CH₃)CH₂ CH₃ |

| ~1.16 | d | 6H | -C(=O)-CH(CH₃ )₂ |

| ~0.92 | d | 3H | -O-CH₂-CH(CH₃ )CH₂CH₃ |

| ~0.91 | t | 3H | -O-CH₂-CH(CH₃)CH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~177.2 | C =O |

| ~70.1 | -O-CH₂ - |

| ~34.8 | -O-CH₂-CH (CH₃)- |

| ~34.1 | -C(=O)-CH (CH₃)₂ |

| ~26.2 | -O-CH₂-CH(CH₃)CH₂ CH₃ |

| ~19.1 | -C(=O)-CH(CH₃ )₂ |

| ~16.5 | -O-CH₂-CH(CH₃ )CH₂CH₃ |

| ~11.2 | -O-CH₂-CH(CH₃)CH₂CH₃ |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1385 | Medium | C-H bend (alkane) |

| ~1180 | Strong | C-O stretch (ester) |

Table 4: Experimental Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) |

| 43 | 99.99 |

| 71 | 89.11 |

| 70 | 60.76 |

| 41 | 24.45 |

| 55 | 14.62 |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean and dry.

-

Place a single drop of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Avoid introducing air bubbles into the sample film.

-

-

Instrument Setup and Data Acquisition:

-

Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction (Direct Infusion or GC-MS):

-

For direct infusion, dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The solution is then introduced into the mass spectrometer's ion source via a syringe pump.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a volatile solvent and inject it into the GC inlet. The compound will be separated from other components on the GC column before entering the mass spectrometer.

-

-

Instrument Setup and Data Acquisition:

-

Select an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds like esters.

-

Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., m/z 30-200).

-

The instrument will detect the m/z values of the molecular ion and any fragment ions produced, along with their relative abundances.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

A Technical Guide to the Chirality and Enantiomeric Forms of 2-Methylbutyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyl isobutyrate, a volatile ester found in various fruits and fermented beverages, possesses a chiral center leading to the existence of two enantiomeric forms: (R)- and (S)-2-methylbutyl isobutyrate. These stereoisomers can exhibit distinct sensory properties and biological activities, making their synthesis, separation, and characterization crucial for applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the chirality of this compound, including its synthesis via Fischer esterification, the enzymatic resolution of its precursor alcohol (2-methylbutanol), and the analytical techniques for enantiomeric separation and quantification. Detailed experimental protocols and structured data are presented to facilitate research and development in this area.

Introduction to Chirality in this compound

This compound, with the chemical formula C₉H₁₈O₂, is a chiral molecule due to the presence of a stereocenter at the second carbon of the 2-methylbutyl group. This results in two non-superimposable mirror images, or enantiomers: (S)-(+)-2-methylbutyl isobutyrate and (R)-(-)-2-methylbutyl isobutyrate. The spatial arrangement of the ethyl, methyl, and isobutyryloxymethyl groups around this chiral carbon dictates the molecule's interaction with other chiral entities, such as olfactory receptors and enzymes, leading to potentially different biological and sensory profiles.

While the racemic mixture of this compound is described as having a herbaceous, fruity, and somewhat earthy fragrance with a sweet flavor, the individual enantiomers are expected to have distinct aroma profiles.[1] The sensory properties of a related compound, (S)-2-methylbutyl acetate (B1210297), are characterized by blackberry-fruit and banana notes, and it has been shown to influence the perception of fruity aromas in wine even at concentrations below its odor threshold.[2]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Racemic)

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₂ | [3] |

| Molecular Weight | 158.24 g/mol | [3] |

| Boiling Point | 168-170 °C | [4] |

| Density | 0.856-0.862 g/cm³ at 25 °C | [4] |

| Refractive Index | 1.408-1.410 at 20 °C | [4] |

| Flash Point | 50 °C | [5] |

| Solubility | Soluble in alcohol; insoluble in water | [4] |

| Odor Description | Herbaceous, fruity, earthy, sweet | [1] |

Table 2: Properties of Chiral Precursor - 2-Methyl-1-butanol

| Enantiomer | Specific Rotation ([α]D) | Reference |

| (S)-(-)-2-Methyl-1-butanol | -5.9° to -6.6° | [6][7] |

| (R)-(+)-2-Methyl-1-butanol | +5.75° to +13.5° | [8] |

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically enriched this compound typically involves a two-step process: the resolution of racemic 2-methylbutanol to obtain the desired enantiomer, followed by esterification with isobutyric acid or its derivative.

Lipase-Catalyzed Kinetic Resolution of (±)-2-Methylbutanol

Enzymatic kinetic resolution is a highly effective method for separating the enantiomers of a racemic alcohol. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), are widely used for their high enantioselectivity and stability in organic solvents. The enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-2-Methylbutanol

-

Reaction Setup: In a dried flask, dissolve racemic 2-methylbutanol (1 equivalent) in a suitable organic solvent (e.g., hexane (B92381) or toluene).

-

Acyl Donor: Add an acyl donor, such as vinyl acetate or isobutyric anhydride (B1165640) (1-1.5 equivalents).

-

Enzyme Addition: Add Novozym 435 (typically 10-50 mg per mmol of alcohol).

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral gas chromatography (GC).

-

Workup: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The unreacted (S)-2-methylbutanol and the formed (R)-2-methylbutyl ester can then be separated by fractional distillation or column chromatography.

Fischer Esterification of Chiral 2-Methylbutanol

The enantiomerically pure 2-methylbutanol can be converted to its corresponding isobutyrate ester via Fischer esterification. This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of (S)-2-Methylbutyl Isobutyrate

-

Reactants: In a round-bottom flask equipped with a reflux condenser, combine (S)-(-)-2-methylbutanol (1 equivalent), isobutyric acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC.

-

Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by distillation to yield the final product.

Analytical Methods for Enantiomeric Analysis

Chiral Gas Chromatography (GC) is the primary method for determining the enantiomeric excess (ee) of this compound and its precursor alcohol. Cyclodextrin-based chiral stationary phases are commonly used for the separation of such enantiomers.

Experimental Protocol: Chiral GC Analysis of this compound Enantiomers

-

Column: A chiral capillary column, such as one coated with a derivatized β-cyclodextrin (e.g., Rt-βDEXsm or similar).

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

-

Temperature Program: An example temperature program could be: initial temperature of 60°C, hold for 1 minute, then ramp at 2°C/min to 200°C.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection.

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H18O2 | CID 97883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propanoic acid, 2-methyl-, butyl ester [webbook.nist.gov]

- 5. scent.vn [scent.vn]

- 6. lcms.cz [lcms.cz]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. gcms.cz [gcms.cz]

2-Methylbutyl Isobutyrate: A Technical Guide for Investigation as a Potential Pheromone Component

Disclaimer: This document provides a technical framework for the investigation of 2-methylbutyl isobutyrate as a potential pheromone component. Currently, there is limited direct scientific literature confirming its role as a specific insect pheromone. The information presented herein is based on its known chemical properties and established methodologies for pheromone research.

Introduction

This compound is a naturally occurring ester found in a variety of plants and is recognized for its fruity, herbaceous aroma.[1] While it is utilized as a flavoring agent and has been identified in floral scents, its potential role in insect chemical communication remains largely unexplored.[2][3] This guide outlines the fundamental properties of this compound and presents a hypothetical framework for its systematic investigation as a potential pheromone component, intended for researchers in chemical ecology, entomology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its synthesis, purification, and formulation in experimental assays.

| Property | Value | Reference |

| Molecular Formula | C9H18O2 | [4][] |

| Molecular Weight | 158.24 g/mol | [4][] |

| CAS Number | 2445-69-4 | [4] |

| Appearance | Colorless, clear liquid | [1] |

| Odor | Herbaceous, fruity | [1] |

| Boiling Point | 168-170°C | [1] |

| Flash Point | 50°C | [1] |

| Specific Gravity | 0.856-0.862 @ 25°C | [1] |

| Refractive Index | 1.405-1.413 @ 20°C | [1] |

| Solubility | Soluble in alcohol and fixed oils; insoluble in water. | [1] |

Hypothetical Biosynthesis and Signaling Pathway

While the specific biosynthetic and signaling pathways for this compound in insects are unknown, a plausible route can be hypothesized based on general insect biochemistry for branched-chain esters.

Proposed Biosynthetic Pathway

The biosynthesis would likely involve the esterification of 2-methylbutan-1-ol with isobutyryl-CoA. The alcohol precursor could be derived from the catabolism of the amino acid isoleucine, while the isobutyryl-CoA would likely be derived from valine catabolism.

References

Flavor chemistry and sensory perception of 2-Methylbutyl isobutyrate.

An In-depth Technical Guide to the Flavor Chemistry and Sensory Perception of 2-Methylbutyl Isobutyrate

Introduction

This compound (CAS No. 2445-69-4) is a significant ester in the field of flavor and fragrance chemistry.[1][2][3] Characterized by its potent fruity aroma, this compound is a key component in the formulation of a wide array of flavors and scents, contributing desirable notes to food products, beverages, and consumer goods.[4] Its presence in various natural sources, including fruits and fermented beverages, underscores its importance in both natural and artificial flavor creation.[5]

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development and related fields. It covers its chemical and physical properties, sensory profile, natural occurrence, and the mechanisms of its perception. Furthermore, it details established experimental protocols for its chemical analysis and sensory evaluation, supported by structured data and visual diagrams to facilitate understanding.

Chemical and Physical Properties

This compound, also known as 2-methylbutyl 2-methylpropanoate, is a carboxylic ester with a distinct sensory profile.[2][6] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-methylbutyl 2-methylpropanoate | [2][] |

| Synonyms | Isobutyric acid, 2-methylbutyl ester; 2-Methylbutyl 2-methylpropionate | [3][] |

| CAS Number | 2445-69-4 | [1][3] |

| Molecular Formula | C₉H₁₈O₂ | [1][2][3] |

| Molecular Weight | 158.24 g/mol | [2][3] |

| Appearance | Colorless, clear liquid | [1][] |

| Boiling Point | 167 - 170°C | [1][3] |

| Flash Point | 50°C (122°F) | [1][5] |

| Specific Gravity | 0.856 - 0.862 @ 25°C | [1][5] |

| Refractive Index | 1.405 - 1.413 @ 20°C | [1] |

| Vapor Pressure | 1.895 mmHg @ 25°C (est.) | [5] |

| Solubility | Soluble in alcohol and fixed oils; Insoluble in water | [1] |

| Purity (GLC) | ≥ 95% | [1][] |

Flavor and Aroma Profile

The sensory characteristics of this compound are predominantly fruity and sweet, with additional complex notes that make it a versatile ingredient.

-

Odor Description : The aroma is described as fruity, ethereal, and reminiscent of tropical fruits like banana.[5] Other descriptors include herbaceous and somewhat earthy notes.[1] It can also present with nuances of apple and pear.[4]

-

Flavor Description : The taste profile is characterized as sweet, herbaceous, and fruity.[1]

-

Application Nuances : In flavor compositions, it is used to impart notes of apple, pear, and banana in products such as beverages, confectionery, and baked goods.[4] In hop-forward beers, it contributes to citrusy, tropical, and stone fruit aromas.[8]

Natural Occurrence

This compound is a naturally occurring volatile compound found in a variety of plants and food products. Its presence is a significant contributor to the characteristic aroma of these sources.

| Natural Source | Reference(s) |

| Apricot (fruit) | [5] |

| Beer | [5][9] |

| Cheese | [5] |

| Hop Oil (Humulus lupulus) | [2][5] |

| Eriocephalus punctulatus (flower oil) | [5] |

| Heracleum paphlagonicum (fruit oil) | [5] |

| Black Tea | [5] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved via Fischer-Speier esterification. This process involves the acid-catalyzed reaction between 2-methyl-1-butanol (B89646) and isobutyric acid.

References

- 1. aurochemicals.com [aurochemicals.com]

- 2. This compound | C9H18O2 | CID 97883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. nbinno.com [nbinno.com]

- 5. 2-methyl butyl isobutyrate, 2445-69-4 [thegoodscentscompany.com]

- 6. METHYL-2-BUTYL-ISO-BUTYRATE | 2445-69-4 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. View of Behaviour of hop-derived branched-chain fatty acids during fermentation and their sensory effect on hopped beer flavours [brewingscience.de]

Unveiling 2-Methylbutyl Isobutyrate: A Technical Guide to its Identification in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the identification and quantification of 2-methylbutyl isobutyrate, a significant volatile ester found in various essential oils. This document outlines detailed experimental protocols, presents quantitative data, and offers visual workflows to aid researchers in the accurate analysis of this compound.

Introduction to this compound in Essential Oils

This compound (also known as 2-methylbutyl 2-methylpropanoate) is a chiral ester that contributes to the characteristic fruity and herbaceous aroma of several essential oils. Its presence and concentration can be indicative of the essential oil's quality, purity, and origin. Accurate identification and quantification of this compound are crucial for quality control in the flavor, fragrance, and pharmaceutical industries.

Quantitative Occurrence of this compound

The concentration of this compound varies significantly across different essential oils. The following table summarizes the quantitative data reported in the literature for some common essential oils.

| Essential Oil | Plant Species | Part Used | Concentration (% of total oil) | Reference |

| Roman Chamomile | Chamaemelum nobile | Flowers | 2.81 - 3.47 | [1] |

| Hop Oil | Humulus lupulus | Cones | Major Ester Component | [2] |

| Eriocephalus Punctulatus Oil | Eriocephalus punctulatus | Flower | 10.2 (as one of the most prevalent compounds) | [2] |

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound in essential oils typically involve a multi-step process encompassing extraction, separation, and detection.

Extraction of Essential Oils from Plant Material

The initial step involves the extraction of the essential oil from the plant matrix. The choice of method depends on the nature of the plant material and the stability of the volatile compounds.

3.1.1. Steam Distillation

Steam distillation is the most common method for extracting essential oils.[3] It is particularly suitable for heat-stable compounds.

-

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.[4][5]

-

Protocol:

-

Place the fresh or dried plant material in a distillation flask.

-

Add water to the flask, ensuring the plant material is not fully submerged.

-

Heat the flask to generate steam, which will pass through the plant material.

-

The steam, carrying the volatile compounds, travels to a condenser where it is cooled and converted back to a liquid.

-

Collect the distillate, which consists of the essential oil and water (hydrosol).

-

Separate the essential oil from the hydrosol using a separatory funnel. The less dense essential oil will typically form a layer on top of the water.[6]

-

3.1.2. Solvent Extraction

Solvent extraction is employed for delicate plant materials that may be damaged by the high temperatures of steam distillation.[7][8]

-

Principle: An organic solvent is used to dissolve the volatile compounds from the plant material. The solvent is then evaporated to yield the essential oil.[9]

-

Protocol:

-

Macerate the plant material to increase the surface area for extraction.

-

Submerge the plant material in a suitable solvent (e.g., hexane, ethanol) in a sealed container.

-

Allow the mixture to stand for a specified period to ensure complete extraction.

-

Filter the mixture to separate the plant material from the solvent containing the dissolved essential oil.

-

Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the concentrated essential oil.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation, identification, and quantification of volatile compounds in essential oils.[10][11][12]

-

Principle: The essential oil sample is vaporized and injected into a gas chromatograph. The compounds are separated based on their boiling points and polarity as they pass through a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

-

Sample Preparation:

-

Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration (typically 1-5% v/v).

-

-

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in split mode to avoid column overload.

-

Column: A non-polar or medium-polarity capillary column is generally used for the analysis of esters. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

-

Oven Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

-

Carrier Gas: Helium is the most common carrier gas.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.

-

Data Acquisition: Full scan mode is used to acquire the mass spectra of all eluting compounds.

-

-

-

Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a pure standard or with data from a spectral library (e.g., NIST, Wiley).

-

Quantification: Quantification is performed by creating a calibration curve using a series of standard solutions of this compound of known concentrations. The peak area of the compound in the sample chromatogram is then used to determine its concentration from the calibration curve.

Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS)

Since this compound possesses a chiral center, chiral GC-MS is necessary to separate and identify its enantiomers. This is crucial for authenticity assessment, as the enantiomeric ratio of chiral compounds in natural products is often specific.

-

Principle: Chiral GC utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of enantiomers.

-

Instrumentation and Conditions:

-

Column: A capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) (e.g., β-DEX™, γ-DEX™), is used.[13]

-

Other GC-MS parameters: The injector, detector, and temperature program are similar to those used in conventional GC-MS but may require optimization for the specific chiral column.

-

-

Analysis: The separation of the enantiomers will result in two distinct peaks in the chromatogram. The identification of each enantiomer can be confirmed by injecting pure standards of the (R)- and (S)-enantiomers. The enantiomeric ratio is determined by comparing the peak areas of the two enantiomers.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the key experimental workflows for the identification of this compound in essential oils.

References

- 1. researchgate.net [researchgate.net]

- 2. Isobutyl isobutyrate | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 4. rockymountainoils.com [rockymountainoils.com]

- 5. distillique.co.za [distillique.co.za]

- 6. magritek.com [magritek.com]

- 7. usalab.com [usalab.com]

- 8. Essential oil - Wikipedia [en.wikipedia.org]

- 9. thesocietyofscent.com [thesocietyofscent.com]

- 10. vipsen.vn [vipsen.vn]

- 11. areme.co.jp [areme.co.jp]

- 12. academics.su.edu.krd [academics.su.edu.krd]

- 13. gcms.cz [gcms.cz]

A Comprehensive Technical Guide to the Bioactivity Screening of 2-Methylbutyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyl isobutyrate, a volatile ester commonly utilized in the flavor and fragrance industries, remains largely uncharacterized in terms of its potential bioactivities. Structurally, it is an ester of isobutyric acid, a short-chain fatty acid, and 2-methylbutanol. While direct studies on the bioactivity of this compound are scarce, related short-chain fatty acid esters and butyrate (B1204436) derivatives have demonstrated a range of biological effects, including anticancer, antimicrobial, and potent anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive framework for the systematic bioactivity screening of this compound. It offers detailed experimental protocols for assessing its cytotoxic, antimicrobial, and anti-inflammatory potential, alongside templates for data presentation and visualization of experimental workflows and hypothesized signaling pathways. This document is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this and similar ester compounds.

Introduction

This compound (CAS No. 2445-69-4) is a carboxylic ester known for its fruity aroma.[5] Its primary applications have been in the food and cosmetics industries as a flavoring and fragrance agent.[5][6] However, the biological activities of many such volatile organic compounds remain underexplored. The structural components of this compound—a butyrate moiety and a branched-chain alcohol—suggest the possibility of significant bioactivity.

Short-chain fatty acids (SCFAs) like butyrate are metabolites produced by gut microbiota and are known to have extensive health benefits, including anti-inflammatory, immunoregulatory, and anticancer effects.[7] Butyrate, in particular, is a well-documented inhibitor of histone deacetylases (HDACs) and can suppress the NF-κB signaling pathway, both of which are critical in inflammatory responses.[1][2] Furthermore, various alkyl esters have been reported to possess anticancer and antimicrobial properties, with their efficacy often linked to their hydrophobicity, which can enhance their ability to cross cellular membranes.[3][8][9]

Given the established bioactivities of its constituent parts and related compounds, a systematic investigation into the anticancer, antimicrobial, and anti-inflammatory properties of this compound is warranted. This guide provides the necessary experimental framework for such an investigation.

Experimental Protocols

This section details the methodologies for three fundamental bioactivity screening assays: the MTT assay for cytotoxicity, the agar (B569324) well diffusion method for antimicrobial activity, and the Griess assay for anti-inflammatory potential via nitric oxide quantification.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.[2][8]

Protocol:

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

-

After 24 hours of incubation, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound.

-

Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control). Also, include a vehicle control (medium with the same concentration of DMSO used for the highest test compound concentration).

-

Incubate the plate for another 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[2]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

-

-

Absorbance Measurement:

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.[11] The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial culture. The inhibition of microbial growth is observed as a clear zone around the well, and the diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[12]

Protocol:

-

Microbial Culture Preparation:

-

Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Inoculation of Agar Plates:

-

Using a sterile cotton swab, evenly inoculate the entire surface of sterile Mueller-Hinton Agar plates with the standardized microbial suspension to create a lawn of bacteria.[13]

-

-

Well Creation and Sample Addition:

-

Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[12]

-

Prepare different concentrations of this compound.

-

Carefully add a fixed volume (e.g., 50-100 µL) of each concentration of the test compound into the respective wells.

-

Use a suitable solvent as a negative control and a standard antibiotic (e.g., ampicillin, fluconazole) as a positive control.

-

-

Incubation:

-

Allow the plates to stand for approximately 1-2 hours at room temperature to permit the diffusion of the compound from the wells into the agar.

-

Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 48 hours for fungi.[13]

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

-

The antimicrobial activity is determined by the size of the clear zone. A larger diameter indicates higher activity.

-

Anti-inflammatory Activity: Griess Assay for Nitrite (B80452) Quantification

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) by quantifying its stable breakdown product, nitrite (NO₂⁻).[3] In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated in cells like macrophages, leading to a significant increase in NO production. This assay measures the reduction of NO production by the test compound in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture and Stimulation:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, typically LPS (1 µg/mL), to induce iNOS expression and NO production. Include untreated and unstimulated controls.

-

Incubate for 24 hours at 37°C.

-

-

Nitrite Standard Curve Preparation:

-

Prepare a stock solution of sodium nitrite (100 µM) in the cell culture medium.

-

Perform serial dilutions to create a standard curve ranging from approximately 1 to 100 µM.[3]

-

-

Griess Reaction:

-

After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing standards and samples.[3]

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to all wells.[3]

-

Incubate for another 5-10 minutes at room temperature, protected from light, allowing a purple/magenta color to develop.[3]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.[4]

-

Subtract the absorbance of the blank from all readings.

-

Plot the standard curve of absorbance versus nitrite concentration.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

-

Data Presentation

Quantitative data from the bioactivity assays should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines (Hypothetical Data)

| Concentration (µM) | HeLa (% Viability ± SD) | MCF-7 (% Viability ± SD) | A549 (% Viability ± SD) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 |

| 10 | 98.2 ± 3.8 | 95.6 ± 4.2 | 99.1 ± 3.3 |

| 50 | 85.7 ± 5.3 | 81.4 ± 6.0 | 92.5 ± 4.8 |

| 100 | 62.1 ± 4.9 | 55.9 ± 5.5 | 78.3 ± 5.1 |

| 250 | 41.5 ± 3.7 | 35.2 ± 4.1 | 51.7 ± 4.6 |

| 500 | 15.8 ± 2.9 | 10.7 ± 2.5 | 22.4 ± 3.2 |

| IC₅₀ (µM) | 210.5 | 185.3 | 380.1 |

Table 2: Antimicrobial Activity of this compound (Hypothetical Data)

| Concentration (mg/mL) | Zone of Inhibition (mm) ± SD | |

| S. aureus | E. coli | |

| 0 (Control) | 0 ± 0 | 0 ± 0 |

| 5 | 8.1 ± 0.5 | 7.5 ± 0.4 |

| 10 | 12.4 ± 0.7 | 10.2 ± 0.6 |

| 20 | 16.8 ± 0.9 | 14.3 ± 0.8 |

| 40 | 21.5 ± 1.1 | 18.9 ± 1.0 |

| Positive Control | 25.2 ± 1.3 (Ampicillin) | 22.7 ± 1.1 (Ampicillin) |

Table 3: Anti-inflammatory Effect of this compound on LPS-Stimulated Macrophages (Hypothetical Data)

| Treatment | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production |

| Control (Unstimulated) | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 |

| LPS + 10 µM Compound | 38.4 ± 2.5 | 16.2 |

| LPS + 50 µM Compound | 25.1 ± 1.9 | 45.2 |

| LPS + 100 µM Compound | 14.7 ± 1.5 | 67.9 |

| IC₅₀ (µM) | 65.4 |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided to illustrate the experimental workflow and a hypothesized signaling pathway for the anti-inflammatory action of this compound.

Experimental Workflow

Caption: General experimental workflow for bioactivity screening.

Hypothesized Anti-inflammatory Signaling Pathway

Based on the known mechanisms of butyrate, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB pathway.[1][2]

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This technical guide outlines a systematic approach to the initial bioactivity screening of this compound. The provided protocols for anticancer, antimicrobial, and anti-inflammatory assays serve as a robust starting point for investigation. While the bioactivity of this specific ester is currently unconfirmed, the known properties of structurally related short-chain fatty acid esters provide a strong rationale for this line of inquiry.

Positive results in any of these primary screens should be followed by more detailed secondary assays. For example, promising anticancer activity would warrant further investigation into the mechanism of cell death (apoptosis vs. necrosis) and cell cycle analysis. Significant antimicrobial findings should be expanded to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). Confirmed anti-inflammatory effects should be further explored by measuring the expression of key inflammatory cytokines (e.g., TNF-α, IL-6) and investigating effects on other signaling pathways, such as MAPK and JAK-STAT.

The exploration of compounds like this compound highlights the vast potential of natural and synthetic esters as lead compounds in drug discovery. The methodologies presented herein provide a clear and actionable path for researchers to contribute to this exciting field.

References

- 1. efsupit.ro [efsupit.ro]

- 2. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acids, esters, and biogenic oil disinfectants: novel agents against bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-methyl butyl isobutyrate, 2445-69-4 [thegoodscentscompany.com]

- 6. This compound | C9H18O2 | CID 97883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkyl esters of gallic acid as anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Alkyl esters of camptothecin and 9-nitrocamptothecin: synthesis, in vitro pharmacokinetics, toxicity, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties | Semantic Scholar [semanticscholar.org]

- 13. Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Methylbutyl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methylbutyl isobutyrate, a key ester in various industrial applications. Understanding its solubility is crucial for process design, formulation development, and quality control. This document outlines available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Core Topic: Solubility of this compound

This compound (C9H18O2) is a colorless liquid with a characteristic fruity odor. Its solubility is a critical physicochemical property influencing its application in diverse fields, including flavors, fragrances, and as a specialty solvent. The molecule's structure, featuring a branched alkyl chain and an ester group, dictates its interaction with various solvents.

Data Presentation: Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature, its general solubility behavior can be summarized. The compound is known to be miscible with many common organic solvents and has low solubility in water.

| Solvent | Temperature (°C) | Pressure (atm) | Solubility | Citation |

| Water | 25 | 1 | 136.1 mg/L (estimated) | [1] |

| Alcohol | Ambient | 1 | Soluble | [1] |

| Fixed Oils | Ambient | 1 | Soluble | |

| Organic Solvents | Ambient | 1 | Generally Soluble | [2] |

Experimental Protocols

To address the gap in quantitative data, researchers can employ established methods for determining the solubility of a liquid in various solvents. The shake-flask method, followed by quantitative analysis, is a robust and widely accepted technique. For a volatile compound like this compound, analysis of the saturated phases by gas chromatography (GC) is highly suitable.

Shake-Flask Method for Liquid-Liquid Solubility Determination

This protocol outlines the determination of the solubility of this compound in a given solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks with stoppers

-

Pipettes and syringes

-

Centrifuge (optional)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Analytical balance

-

Volumetric flasks

2. Procedure:

-

Preparation of the System:

-

In a series of calibrated flasks, add a known excess amount of this compound to a known volume of the solvent. The excess solute is crucial to ensure that a saturated solution is formed.

-

Seal the flasks tightly to prevent evaporation, especially when working with volatile solvents.

-

-

Equilibration:

-

Place the flasks in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.[3][4]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the two phases to separate. If the phases do not separate cleanly by gravity, centrifugation at the same temperature can be employed.

-

-

Sampling:

-

Carefully extract a known volume of the solvent-rich phase (the saturated solution) using a pipette or syringe. It is critical to avoid disturbing the interface and drawing any of the undissolved solute phase.

-

-

Quantitative Analysis by Gas Chromatography (GC):

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject these standards into the GC to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the sampled saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the GC and record the peak area corresponding to this compound.[5][6]

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution, which represents its solubility.

-

3. Data Reporting:

-

Report the solubility in appropriate units, such as g/100 mL, mol/L, or mass fraction, at the specified temperature and pressure.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method with GC analysis.

Caption: Workflow for Solubility Determination.

References

A Comprehensive Technical Guide to 2-Methylbutyl isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methylbutyl isobutyrate, a key chemical compound with applications in various scientific fields. This document outlines its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and relevant chemical pathways and workflows.

Chemical Identification

This compound is a carboxylic ester known for its characteristic fruity and herbaceous aroma.[1]

Synonyms

The following table lists the common synonyms for this compound.[2]

| Synonym |

| Isobutyric acid, 2-methylbutyl ester |

| Propanoic acid, 2-methyl-, 2-methylbutyl ester |

| Methyl-2-butyl-iso-butyrate |

| 2-Methylpropanoic acid 2-methylbutyl ester |

| 2-Methylbutyl 2-methylpropionate |

| Isoamyl isobutyrate |

| 2-methylbutyl 2-methylpropanoate |

| 2-METHYLBUTYL ISOBUTANOATE |

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental and developmental work.

| Property | Value |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[2] |

| Purity | >95%[1] |

| Density | 0.872 g/cm³[2] |

| Specific Gravity | 0.856 - 0.862 @ 25°C[4] |

| Refractive Index | 1.405 - 1.413 @ 20°C[1][4] |

| Boiling Point (estimated) | 167 - 170°C[1] |

| Flash Point | 50°C (122°F)[1][4] |

| Vapor Pressure (estimated) | 1.7462 hPa @ 20°C |

Experimental Protocols

Synthesis via Fischer Esterification

This compound can be synthesized via the Fischer esterification of isobutyric acid with 2-methyl-1-butanol, using an acid catalyst. This reaction is an equilibrium process, and to achieve a high yield of the ester, it is typically driven to completion by using an excess of one of the reactants (usually the alcohol) and by removing the water formed during the reaction.[5][6][7]

Materials:

-

Isobutyric acid

-

2-methyl-1-butanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Diethyl ether or a similar organic solvent

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional, for water removal)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isobutyric acid and an excess (typically 2-3 equivalents) of 2-methyl-1-butanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reflux is typically maintained for 2-4 hours.[8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude ester can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the synthesized this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of the sample and provides a mass spectrum for identification.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

A non-polar capillary column (e.g., DB-5ms).

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 250°C at a rate of 10°C/min.

-

Hold at 250°C for 5 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

The resulting chromatogram will show a major peak corresponding to this compound, and the integrated area of this peak relative to the total area of all peaks will give the purity. The mass spectrum can be compared with a reference spectrum for confirmation of the compound's identity.

Diagrams

Fischer Esterification Mechanism

The following diagram illustrates the reaction mechanism of the acid-catalyzed Fischer esterification for the synthesis of this compound.

Caption: Mechanism of Fischer Esterification.

Experimental Workflow for Synthesis and Purification

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

References

- 1. aurochemicals.com [aurochemicals.com]

- 2. This compound | C9H18O2 | CID 97883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propanoic acid, 2-methyl-, 2-methylbutyl ester [webbook.nist.gov]

- 4. 2-methyl butyl isobutyrate, 2445-69-4 [thegoodscentscompany.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. athabascau.ca [athabascau.ca]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Molecular weight and formula of 2-Methylbutyl isobutyrate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methylbutyl isobutyrate, including its molecular weight and formula. It also details experimental protocols for its synthesis and analysis, tailored for a scientific audience.

Core Compound Data

This compound is an organic compound classified as a carboxylic ester. It is recognized for its characteristic fruity, herbaceous, and somewhat earthy aroma and flavor.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C9H18O2 | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| Alternate Molecular Weight | 158.2380 g/mol | [3][4] |

| Appearance | Colorless, clear liquid | [5][] |

| Purity (GLC) | ≥ 95% | [] |

| Boiling Point | 168-170°C | [5] |

| Flash Point | 50°C | [5] |

| Specific Gravity @ 25°C | 0.856-0.862 | [5] |

| Refractive Index @ 20°C | 1.405-1.413 | [5] |

| CAS Number | 2445-69-4 | [1][3][4] |

Synthesis Protocol: Fischer Esterification

This compound can be synthesized via the Fischer esterification of 2-methylbutanol with isobutyric acid, using a strong acid catalyst.

Materials and Reagents:

-

2-Methylbutanol

-

Isobutyric acid

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

Reaction Setup : In a round-bottom flask, combine equimolar amounts of 2-methylbutanol and isobutyric acid. Add a few boiling chips.

-

Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid to the mixture (approximately 1-2% of the total moles of the limiting reagent).

-

Reflux : Attach the reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isobutyric acid), and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification :

-

Filter to remove the drying agent.

-

The solvent can be removed using a rotary evaporator.

-

The crude product can be purified by fractional distillation to obtain pure this compound.

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)